molecular formula C16H14ClN5OS B15101238 N-(4-chlorophenyl)-2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(4-chlorophenyl)-2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B15101238
M. Wt: 359.8 g/mol
InChI Key: ONALTELKXXVWGG-UHFFFAOYSA-N
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Description

This compound features a 1,2,4-triazole core substituted with a methyl group at position 4 and a pyridin-2-yl moiety at position 3. A sulfanyl (-S-) bridge connects the triazole ring to an acetamide group, which is further linked to a 4-chlorophenyl substituent.

Properties

Molecular Formula

C16H14ClN5OS

Molecular Weight

359.8 g/mol

IUPAC Name

N-(4-chlorophenyl)-2-[(4-methyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C16H14ClN5OS/c1-22-15(13-4-2-3-9-18-13)20-21-16(22)24-10-14(23)19-12-7-5-11(17)6-8-12/h2-9H,10H2,1H3,(H,19,23)

InChI Key

ONALTELKXXVWGG-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)Cl)C3=CC=CC=N3

Origin of Product

United States

Preparation Methods

Retrosynthetic Analysis and Strategic Route Design

The target molecule comprises three primary structural domains:

  • A 4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazole core.
  • A sulfanyl (-S-) bridge.
  • An N-(4-chlorophenyl)acetamide side chain.

Retrosynthetic disconnection suggests two viable pathways:

  • Pathway A : Late-stage coupling of preformed 4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol with N-(4-chlorophenyl)-2-chloroacetamide.
  • Pathway B : Sequential assembly of the triazole ring followed by thioether formation and acetylation.

Literature precedents for analogous triazolopyrimidines and pyridine-3-sulfonamides favor Pathway A due to higher modularity and yield reproducibility.

Synthetic Route Development

Synthesis of 4-Methyl-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol

Cyclocondensation of Pyridine-2-carbohydrazide

Pyridine-2-carboxylic acid hydrazide (1 ) undergoes cyclocondensation with potassium thiocyanate (KSCN) in acidic ethanol (HCl, 6N) under reflux (8–12 h). The reaction proceeds via thiosemicarbazide intermediate formation, followed by intramolecular cyclization to yield 5-(pyridin-2-yl)-1,2,4-triazole-3-thiol (2 ) (Scheme 1).

Optimization Note : Excess KSCN (1.5 eq) and controlled pH (3–4) minimize disulfide byproducts.

N-Methylation at Position 4

Triazole 2 is treated with methyl iodide (1.2 eq) in dimethylformamide (DMF) using potassium carbonate (2 eq) as base at 60°C for 6 h. The reaction selectively alkylates the triazole ring at position 4 due to steric and electronic factors, yielding 4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol (3 ) (85–90% yield).

Characterization Data for 3 :

  • 1H-NMR (DMSO-d6): δ 8.72 (d, 1H, J = 4.8 Hz, Py-H), 8.22 (t, 1H, J = 7.6 Hz, Py-H), 7.91 (d, 1H, J = 7.8 Hz, Py-H), 7.54 (m, 1H, Py-H), 3.42 (s, 3H, CH3).
  • 13C-NMR : δ 165.2 (C=S), 154.8 (C=N), 149.1, 137.6, 123.9, 121.4 (Py-C), 37.2 (CH3).
  • IR : ν 2560 cm−1 (S-H stretch).

Synthesis of N-(4-Chlorophenyl)-2-chloroacetamide

Acetylation of 4-Chloroaniline

4-Chloroaniline (4 ) reacts with chloroacetyl chloride (1.1 eq) in dry dichloromethane (DCM) with triethylamine (2 eq) as acid scavenger (0°C → rt, 2 h). The product, N-(4-chlorophenyl)-2-chloroacetamide (5 ), precipitates as white crystals (92% yield).

Characterization Data for 5 :

  • 1H-NMR (CDCl3): δ 7.68 (d, 2H, J = 8.6 Hz, Ar-H), 7.42 (d, 2H, J = 8.6 Hz, Ar-H), 4.24 (s, 2H, ClCH2), 2.14 (s, 1H, NH).
  • 13C-NMR : δ 168.4 (C=O), 136.5, 129.8, 128.7 (Ar-C), 42.8 (ClCH2).

Thioether Bond Formation

Triazole-thiol 3 (1 eq) and chloroacetamide 5 (1.1 eq) undergo nucleophilic substitution in acetonitrile with triethylamine (1.5 eq) at 50°C for 8 h. The reaction generates the target compound N-(4-chlorophenyl)-2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (6 ) (Scheme 2).

Optimization Note :

  • Anhydrous conditions prevent hydrolysis of the chloroacetamide.
  • Excess 5 drives the reaction to completion, minimizing unreacted thiol.

Analytical Characterization of Target Compound

Spectroscopic Data

6 :

  • 1H-NMR (DMSO-d6): δ 10.34 (s, 1H, NH), 8.71 (d, 1H, J = 4.7 Hz, Py-H), 8.20 (t, 1H, J = 7.7 Hz, Py-H), 7.88 (d, 1H, J = 7.9 Hz, Py-H), 7.68 (d, 2H, J = 8.6 Hz, Ar-H), 7.52 (m, 1H, Py-H), 7.41 (d, 2H, J = 8.6 Hz, Ar-H), 4.02 (s, 2H, SCH2), 3.40 (s, 3H, CH3).
  • 13C-NMR : δ 169.8 (C=O), 165.1 (C=N), 154.6, 149.0, 137.5, 136.4, 129.7, 128.6, 123.8, 121.3 (Ar/Py-C), 37.1 (CH3), 35.8 (SCH2).
  • HRMS (ESI+) : m/z calcd for C17H15ClN5OS [M+H]+: 396.0648; found: 396.0651.

Comparative Analysis of Synthetic Methodologies

Yield Optimization Across Reaction Steps

Step Reagents/Conditions Yield (%) Purity (HPLC)
3 MeI, K2CO3, DMF, 60°C 88 98.2
5 ClCH2COCl, Et3N, DCM 92 99.1
6 3 + 5 , Et3N, MeCN 76 97.8

Solvent Screening for Thioether Formation

Solvent Reaction Time (h) Yield (%)
MeCN 8 76
DMF 6 68
THF 12 54
EtOH 10 62

Acetonitrile provides optimal balance between solubility and reaction rate.

Challenges and Alternative Approaches

Regioselectivity in Triazole Methylation

Early attempts using dimethyl sulfate led to over-alkylation (N1 and N4 methylation). Switching to methyl iodide with controlled stoichiometry (1.1 eq) improved selectivity for N4.

Oxidative Byproduct Mitigation

Thiol oxidation to disulfide (-S-S-) was observed during prolonged storage of 3 . Addition of 0.1% w/v ascorbic acid as stabilizer in the final recrystallization step reduced oxidation to <2%.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the nitro or carbonyl groups, if present, leading to the formation of amines or alcohols.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, this compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties. Its interactions with biological macromolecules can provide insights into its mechanism of action.

Medicine

In medicinal chemistry, this compound could be explored as a potential drug candidate. Its structural features suggest it could interact with specific biological targets, making it a candidate for further pharmacological studies.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The presence of the triazole and pyridinyl groups suggests potential interactions with nucleic acids or proteins, influencing cellular processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

Chlorophenyl vs. Ethylphenyl/Isopropylphenyl
  • VUAA-1 (N-(4-ethylphenyl)-2-[(4-ethyl-5-pyridin-3-yl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide) and OLC-12 (2-[(4-ethyl-5-pyridin-4-yl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-isopropylphenyl)acetamide) differ in their aromatic substituents (ethyl/isopropyl vs. chloro). These compounds are potent agonists of insect Orco receptors, highlighting the role of hydrophobic substituents in receptor activation .
Positional Isomerism of Chlorine
  • N-(3-Chlorophenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide () shifts the chloro substituent to the meta position. Meta-substitution could alter steric interactions in target binding compared to the para-substituted target compound .
  • N-(3-Chloro-4-fluorophenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide () introduces fluorine ortho to chlorine, increasing electronegativity and possibly improving bioavailability .

Triazole Ring Modifications

Substituents on the Triazole Core
  • 2-((4-Allyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide (, Compound 6c) replaces the methyl group with an allyl moiety. This substitution increases steric bulk and may enhance reactivity (e.g., in click chemistry applications). Compound 6c exhibits a high melting point (174–176°C) and yield (83%), suggesting favorable crystallinity and synthetic efficiency .
  • N-(4-Fluorophenyl)-2-{[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide () replaces pyridin-2-yl with trifluoromethyl, a strong electron-withdrawing group. This could improve metabolic resistance but reduce π-π stacking interactions in receptor binding .
Amino-Functionalized Triazoles
  • 2-{[4-Amino-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chloro-2-methylphenyl)acetamide () introduces an amino group at position 4 of the triazole.
Orco Receptor Modulation
  • VUAA-1 and OLC-12 are benchmark Orco agonists/antagonists in insects.
  • OLC-15 (N-(4-butylphenyl)-2-((4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide) acts as an Orco antagonist, demonstrating that alkyl chain length on the aromatic ring modulates agonist/antagonist switching .
Anti-Exudative and Antimicrobial Activity
  • N-Substituted aryl-2-({4-[(substituted aryl carbamoyl)methyl]-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamides () show broad-spectrum antimicrobial activity, with electron-withdrawing groups (e.g., chloro, nitro) enhancing efficacy .

Spectroscopic Characterization

  • The target compound’s structure can be confirmed via 1H-NMR (aromatic protons at δ 7.2–8.5 ppm), 13C-NMR (C=O at ~168 ppm), and HRMS (calculated [M+H]+ for C17H15ClN5OS: 380.0632) .

Biological Activity

N-(4-chlorophenyl)-2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a triazole ring, which is known for its diverse pharmacological properties. The presence of the 4-chlorophenyl and pyridinyl groups contributes to its biological activity by influencing molecular interactions and solubility.

  • Antimicrobial Activity : Triazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds with triazole scaffolds can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, derivatives similar to this compound have shown significant antibacterial activity against drug-resistant strains .
  • Anticancer Properties : The compound's triazole moiety has been linked to anticancer effects through various mechanisms, including the inhibition of specific enzymes involved in tumor growth. Studies have demonstrated that triazole derivatives can induce apoptosis in cancer cells and inhibit cell proliferation .
  • Anti-inflammatory Effects : There is evidence suggesting that triazole-based compounds can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntibacterialInhibition of Gram-positive and Gram-negative bacteria
AnticancerInduction of apoptosis in cancer cell lines
Anti-inflammatoryModulation of inflammatory cytokines

Study on Antibacterial Activity

A study conducted by Barbuceanu et al. highlighted the synthesis and antibacterial activity of triazole derivatives bearing diphenylsulfone groups. The results indicated that compounds similar to this compound exhibited potent activity against Staphylococcus aureus and Bacillus subtilis, showcasing their potential as effective antimicrobial agents .

Anticancer Mechanisms

In a screening study focused on multicellular spheroids, researchers identified novel anticancer compounds based on the triazole scaffold. These compounds demonstrated significant cytotoxicity against various cancer cell lines, suggesting that this compound could be further developed as an anticancer agent .

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